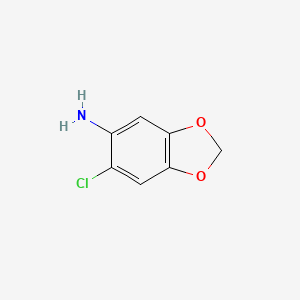

6-Chloro-1,3-benzodioxol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIZUCQONQQINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424372 | |

| Record name | 6-chloro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76958-07-1 | |

| Record name | 6-chloro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-1,3-benzodioxol-5-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1,3-benzodioxol-5-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated aromatic amine of significant interest in synthetic and medicinal chemistry. We delve into its fundamental chemical and physical properties, spectroscopic signature, and plausible synthetic pathways. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and potential applications as a versatile chemical intermediate.

Introduction and Nomenclature

This compound is a substituted aniline derivative featuring a benzodioxole core. This structural motif, also known as methylenedioxyphenyl, is a key pharmacophore in numerous biologically active compounds. The presence of both a chloro and an amino group on the aromatic ring imparts specific reactivity and properties, making it a valuable building block for more complex molecular architectures.

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 76958-07-1 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Synonyms | 6-Chlorobenzo[d][3][4]dioxol-5-amine, 6-Chloro-benzo[3][4]dioxol-5-ylamine | [1] |

Structural Information

The molecule consists of a benzene ring fused with a five-membered dioxole ring. An amine group (-NH₂) and a chlorine atom (-Cl) are substituted at positions 5 and 6, respectively.

Caption: Chemical structure of this compound.

-

SMILES: C1OC2=C(O1)C=C(C(=C2)N)Cl[1]

-

InChI: InChI=1S/C7H6ClNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2[1]

-

InChIKey: BGIZUCQONQQINR-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental conditions, including solubility, reactivity, and chromatographic behavior.

Physical Properties

While extensive experimental data is not publicly available, the compound is typically supplied as a solid. Its properties are largely influenced by the polar amine group and the halogen substituent.

Computed Properties

Computational models provide valuable estimates for key molecular descriptors. The following data has been computed by PubChem.[1]

| Property | Value | Unit |

| Molecular Weight | 171.58 | g/mol |

| Exact Mass | 171.0087061 | Da |

| XLogP3 (Lipophilicity) | 1.7 | |

| Polar Surface Area | 44.5 | Ų |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 0 |

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of this compound is crucial for its application as a chemical intermediate.

Proposed Synthetic Pathway

A common and logical approach to synthesizing substituted benzodioxole amines involves a nitration-reduction sequence. Starting from the commercially available 5-chloro-1,3-benzodioxole, a plausible two-step synthesis can be designed.

Sources

The Strategic Utility of 6-Chloro-1,3-benzodioxol-5-amine in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 6-Chloro-1,3-benzodioxol-5-amine, identified by its CAS number 76958-07-1, has emerged as a crucial intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of this compound, offering a comprehensive overview of its chemical properties, a detailed, rationalized synthesis protocol, and a discussion of its application as a pivotal scaffold in medicinal chemistry. Furthermore, this document outlines key analytical characterization techniques and essential safety protocols, equipping researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile molecule in their research endeavors.

Physicochemical and Structural Properties

This compound is a substituted aniline derivative featuring a benzodioxole moiety, a structural motif present in numerous biologically active compounds. The strategic placement of the chloro and amine groups on the aromatic ring provides orthogonal points for chemical modification, making it a valuable starting material for library synthesis. Its key properties, computed and compiled from reliable chemical databases, are summarized below.[1]

| Property | Value | Source |

| CAS Number | 76958-07-1 | PubChem[1] |

| Molecular Formula | C₇H₆ClNO₂ | PubChem[1] |

| Molecular Weight | 171.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)N)Cl | PubChem[1] |

| InChIKey | BGIZUCQONQQINR-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through a multi-step sequence starting from the commercially available 1,3-benzodioxole. This pathway is designed to strategically install the required functional groups in the correct positions, leveraging fundamental principles of aromatic chemistry.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 1,3-Benzodioxole

-

Reaction: 1,3-Benzodioxole → 6-Nitro-1,3-benzodioxole

-

Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, slowly add 1,3-benzodioxole (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-derivative.

-

-

Rationale: The methylenedioxy group is an ortho, para-director. Nitration occurs primarily at the 5-position (para to one of the oxygens) due to electronic activation. This step is crucial for introducing the nitrogen functionality that will later become the amine.

Step 2: Chlorination of 6-Nitro-1,3-benzodioxole

-

Reaction: 6-Nitro-1,3-benzodioxole → 5-Chloro-6-nitro-1,3-benzodioxole

-

Protocol:

-

Dissolve the 6-nitro-1,3-benzodioxole (1.0 eq) in glacial acetic acid.

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution.

-

Heat the mixture to 60-70 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the chlorinated product.

-

-

Rationale: The nitro group is a strong deactivator and a meta-director. The methylenedioxy group is an ortho, para-director. The directing effects of these two groups combine to favor chlorination at the position ortho to the methylenedioxy group and meta to the nitro group. NCS is a convenient and milder source of electrophilic chlorine compared to Cl₂ gas.

Step 3: Reduction of the Nitro Group

-

Reaction: 5-Chloro-6-nitro-1,3-benzodioxole → this compound

-

Protocol:

-

Suspend the 5-chloro-6-nitro-1,3-benzodioxole (1.0 eq) in ethanol or a mixture of ethanol and water.

-

Add iron powder (3-5 eq) followed by the dropwise addition of concentrated hydrochloric acid to initiate the reaction.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.

-

Concentrate the filtrate, and neutralize the residue with a base such as sodium carbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified by column chromatography or recrystallization.

-

-

Rationale: The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Metal-acid systems like Fe/HCl are cost-effective and highly efficient for this purpose. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used for a cleaner reaction profile, though it may require specialized equipment.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile building block for the synthesis of complex, biologically active molecules. The benzodioxole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds that interact with various biological targets.

A compelling example highlighting the utility of the chloro-benzodioxol-amine framework is found in the development of kinase inhibitors. Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers.[2][3] The development of small molecules that can inhibit specific kinases is a major focus of modern oncology research.

For instance, a closely related isomer is a core component of AZD0530 (Saracatinib) , a potent and selective dual inhibitor of c-Src and Abl tyrosine kinases.[4] The aniline nitrogen of the chloro-benzodioxol-amine moiety in these types of molecules typically serves as a key attachment point, forming a crucial bond with a heterocyclic core (like a quinazoline) to properly orient the molecule within the ATP-binding pocket of the target kinase.

Caption: The role of this compound as a key building block.

The chlorine atom on the ring can engage in specific interactions within the binding site or be used as a handle for further chemical elaboration through cross-coupling reactions. By utilizing this compound, medicinal chemists can systematically explore the chemical space around the benzodioxole scaffold to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in further synthetic steps. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylene protons of the dioxole ring, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will correspond to its elemental formula (C₇H₆ClNO₂).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C-O stretches of the dioxole group.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Researchers should always consult the latest Safety Data Sheet (SDS) provided by the supplier.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, related aromatic amines and chlorinated compounds can be harmful. Assume the compound is toxic upon ingestion, inhalation, and skin contact. It may cause skin and eye irritation.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for drug discovery. Its unique combination of a privileged benzodioxole scaffold and strategically placed reactive functional groups makes it an invaluable starting material for the synthesis of targeted therapeutics, particularly in the competitive field of kinase inhibitor development. A thorough understanding of its synthesis, reactivity, and handling allows research scientists and drug development professionals to fully leverage its potential in the creation of next-generation medicines.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6484116, this compound. Retrieved from [Link].

- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.

- Song, F., Tsahouridis, O., Stucchi, S., et al. (2025). A multi-kinase inhibitor screen identifies inhibitors preserving stem-cell-like chimeric antigen receptor T cells.

-

Hennessey, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488. Available at: [Link].

Sources

- 1. This compound | C7H6ClNO2 | CID 6484116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A multi-kinase inhibitor screen identifies inhibitors preserving stem-cell-like chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-1,3-benzodioxol-5-amine

Abstract: This guide provides a detailed, research-grade overview of a robust and regioselective pathway for the synthesis of 6-Chloro-1,3-benzodioxol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented synthesis commences from the readily available precursor 3,4-(methylenedioxy)aniline and proceeds through a three-stage sequence involving amine protection, regioselective chlorination, and subsequent deprotection. This document elucidates the underlying chemical principles, explains the rationale behind methodological choices, and furnishes detailed, actionable protocols for laboratory execution.

Strategic Overview and Rationale

This compound is a substituted aniline derivative incorporating the pharmacologically significant benzodioxole moiety.[1] Its specific substitution pattern makes it a key intermediate for more complex molecular targets. The synthetic challenge lies in the precise installation of the chloro and amino groups at the C-6 and C-5 positions, respectively.

The chosen synthetic strategy is a multi-step approach starting from 3,4-(methylenedioxy)aniline (also known as 5-amino-1,3-benzodioxole).[2] This precursor is commercially available and can also be synthesized from 1,3-benzodioxole via nitration and reduction.[3][4]

The core of the strategy hinges on modulating the reactivity of the aniline starting material. Direct chlorination of anilines is often fraught with complications, including over-chlorination and oxidation, due to the powerful activating nature of the amino group.[5] To circumvent these issues, a protection-functionalization-deprotection sequence is employed.

The three core stages of this synthesis are:

-

Protection: The amino group of 3,4-(methylenedioxy)aniline is acetylated to form N-(1,3-benzodioxol-5-yl)acetamide. This moderates the activating effect of the nitrogen, transforming it into a less reactive but still strongly ortho-, para-directing acetamido group.

-

Regioselective Chlorination: The acetylated intermediate undergoes electrophilic aromatic substitution using N-Chlorosuccinimide (NCS). The combined directing effects of the acetamido and methylenedioxy groups ensure the highly selective introduction of a chlorine atom at the C-6 position.

-

Deprotection: The acetamido group is hydrolyzed under acidic conditions to reveal the target primary amine, yielding this compound.

This pathway is advantageous due to its high degree of control, use of stable and manageable reagents, and predictable regiochemical outcome.

Caption: Retrosynthetic analysis of the target molecule.

Elucidation of the Synthetic Pathway

The successful execution of this synthesis relies on a nuanced understanding of substituent effects in electrophilic aromatic substitution.

Stage 1: Protection via Acetylation

The initial step involves the protection of the primary amine of 3,4-(methylenedioxy)aniline. The reaction with acetic anhydride converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ (acetamido) group.[6]

Causality of Experimental Choice:

-

Reactivity Control: The lone pair on the nitrogen of the acetamido group is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density into the aromatic ring. This deactivation is crucial for preventing the formation of di- or tri-chlorinated byproducts during the subsequent chlorination step.[7]

-

Steric Hindrance: The bulkier acetamido group can also provide a degree of steric hindrance, further influencing the regioselectivity of the incoming electrophile.

The product of this stage is N-(1,3-benzodioxol-5-yl)acetamide.[8]

Stage 2: Regioselective Electrophilic Chlorination

This is the key transformation where the chlorine atom is introduced. The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is deliberate. NCS is a crystalline, stable solid that serves as a source of an electrophilic chlorine ("Cl⁺"), making it safer and easier to handle than gaseous chlorine.[9] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[10]

Expertise in Action - Directing Group Synergy: The regiochemical outcome is dictated by the powerful directing effects of the substituents already on the ring.

-

Acetamido Group (-NHCOCH₃): A strong activating group and ortho-, para-director.

-

Methylenedioxy Group (-O-CH₂-O-): A strong activating group and ortho-, para-director.

The position targeted for chlorination, C-6, is ortho to the acetamido group and ortho to one of the ether linkages of the methylenedioxy group. This convergence of directing effects strongly favors substitution at this specific position over all others, leading to a high yield of the desired N-(6-chloro-1,3-benzodioxol-5-yl)acetamide isomer.

Caption: Directing effects favoring chlorination at the C-6 position.

Stage 3: Deprotection via Acid Hydrolysis

The final step is the removal of the acetyl protecting group to regenerate the primary amine. This is typically achieved by heating the N-(6-chloro-1,3-benzodioxol-5-yl)acetamide in the presence of a strong mineral acid, such as hydrochloric acid.[11] The amide bond is susceptible to hydrolysis under these conditions, yielding the protonated amine (as an ammonium salt) and acetic acid.[12] A subsequent basic workup neutralizes the salt to afford the free amine, this compound.

Experimental Protocols & Data

The following protocols are provided as a self-validating framework. Researchers should monitor each reaction by appropriate techniques (e.g., Thin-Layer Chromatography, TLC) to determine completion.

| Stage | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Acetylation | 3,4-(Methylenedioxy)aniline | Acetic Anhydride, Sodium Acetate | Acetic Acid / Water | 25-50 | 1-2 | >90 |

| 2 | Chlorination | N-(1,3-benzodioxol-5-yl)acetamide | N-Chlorosuccinimide (NCS) | Acetonitrile or Acetic Acid | 25-60 | 2-5 | 85-95 |

| 3 | Hydrolysis | N-(6-chloro-1,3-benzodioxol-5-yl)acetamide | Conc. Hydrochloric Acid | Ethanol / Water | Reflux (∼80-100) | 1-3 | >90 |

Protocol 1: Synthesis of N-(1,3-benzodioxol-5-yl)acetamide

-

Setup: To a 250 mL round-bottom flask, add 3,4-(methylenedioxy)aniline (10.0 g, 72.9 mmol) and glacial acetic acid (50 mL). Stir until fully dissolved.

-

Reagent Addition: Carefully add acetic anhydride (8.0 mL, 87.5 mmol, 1.2 equiv.) to the solution dropwise while stirring. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the disappearance of the starting material by TLC (e.g., using 1:1 Hexane:Ethyl Acetate as eluent).

-

Work-up: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ∼7).

-

Purification: Dry the solid product in a vacuum oven at 50-60°C. The product is typically of high purity, but can be recrystallized from aqueous ethanol if necessary.

Protocol 2: Synthesis of N-(6-chloro-1,3-benzodioxol-5-yl)acetamide

-

Setup: In a 250 mL flask protected from light, dissolve N-(1,3-benzodioxol-5-yl)acetamide (10.0 g, 55.8 mmol) in acetonitrile (100 mL).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (8.2 g, 61.4 mmol, 1.1 equiv.) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating to 40-50°C may be required to drive the reaction to completion (typically 2-5 hours).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile.

-

Isolation: Add 100 mL of water to the residue and stir for 30 minutes. The chlorinated product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed to yield the pure product.

Protocol 3: Synthesis of this compound

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add N-(6-chloro-1,3-benzodioxol-5-yl)acetamide (10.0 g, 46.8 mmol), ethanol (80 mL), and concentrated hydrochloric acid (40 mL).

-

Reaction: Heat the mixture to reflux with stirring. The solid will dissolve as the reaction proceeds. Monitor for completion by TLC (typically 1-3 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture onto 200 g of crushed ice.

-

Neutralization: Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) with stirring in an ice bath until the pH of the solution is strongly basic (pH > 10). The target amine will precipitate.

-

Isolation: Extract the aqueous suspension with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

References

-

International Science Community Association. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. Available at: [Link]

-

Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications. Available at: [Link]

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]

-

Wikipedia. N-Chlorosuccinimide. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

-

Beilstein Journals. (2015). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts. Available at: [Link]

-

CDN. N-Terminus Acetylation Protocol. Available at: [Link]

-

PubChem. N-(2H-1,3-Benzodioxol-5-yl)acetamide. Available at: [Link]

-

ResearchGate. (2008). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. Available at: [Link]

Sources

- 1. This compound | C7H6ClNO2 | CID 6484116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-(Methylenedioxy)aniline - 5-Amino-1,3-benzodioxole [sigmaaldrich.com]

- 3. 3,4-(Methylenedioxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 6. ijcrt.org [ijcrt.org]

- 7. tandfonline.com [tandfonline.com]

- 8. N-(2H-1,3-Benzodioxol-5-yl)acetamide | C9H9NO3 | CID 98688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Chloro-1,3-benzodioxol-5-amine: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Chloro-1,3-benzodioxol-5-amine, a key intermediate in the synthesis of various bioactive molecules. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. By integrating experimental data with established spectroscopic principles, this guide offers a robust framework for the structural elucidation and analytical characterization of this compound. Each section includes detailed experimental protocols, data interpretation, and a discussion of the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction

This compound, with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol , is a substituted aromatic amine belonging to the benzodioxole family.[1] The benzodioxole moiety is a common structural motif in a wide range of natural products and synthetic compounds with significant biological activities. The introduction of a chlorine atom and an amino group to the benzodioxole ring system imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide provides an in-depth analysis of its spectroscopic signature, empowering researchers to confidently utilize this compound in their synthetic and analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides valuable insights into the number and types of protons present in the molecule. The experimental data for the ¹H NMR spectrum of this compound is available from the Biological Magnetic Resonance Bank (BMRB) under the entry ID bmse012088.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data unavailable in search results | Data unavailable in search results | Aromatic H |

| Data unavailable in search results | Data unavailable in search results | Aromatic H |

| Data unavailable in search results | Data unavailable in search results | O-CH₂-O |

| Data unavailable in search results | Data unavailable in search results | -NH₂ |

Note: Specific chemical shift and multiplicity data were not directly available in the provided search results. The BMRB entry bmse012088 should be consulted for the primary data.[2][3][4]

Interpretation:

-

Aromatic Protons: The aromatic region of the spectrum is expected to show two singlets, corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chlorine atom.

-

Methylenedioxy Protons: A characteristic singlet for the two protons of the methylenedioxy group (O-CH₂-O) is anticipated, typically appearing in the range of 5.9-6.1 ppm.

-

Amino Protons: A broad singlet corresponding to the two protons of the primary amine group (-NH₂) is also expected. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

While specific experimental ¹³C NMR data for this compound was not found in the performed searches, the expected chemical shifts can be predicted based on the analysis of related benzodioxole structures and the known effects of substituents on aromatic rings.[5][6][7][8][9]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-O (Aromatic) |

| ~142 | C-O (Aromatic) |

| ~135 | C-NH₂ |

| ~120 | C-Cl |

| ~108 | C-H (Aromatic) |

| ~105 | C-H (Aromatic) |

| ~101 | O-CH₂-O |

Interpretation:

The ¹³C NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the amino group (C-NH₂) is expected to be shielded, while the carbon attached to the chlorine atom (C-Cl) will be deshielded. The methylenedioxy carbon (O-CH₂-O) will have a characteristic signal around 101 ppm.

Experimental Protocol for NMR Analysis

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

While a specific experimental IR spectrum for this compound was not available in the search results, the expected absorption bands can be predicted based on the functional groups present in the molecule and by comparison with the spectrum of the closely related 1,3-benzodioxol-5-amine.[10][11][12][13]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) |

| ~3050 | Medium-Weak | Aromatic C-H stretching |

| ~2900 | Medium-Weak | Aliphatic C-H stretching (O-CH₂-O) |

| ~1620 | Medium | N-H bending (scissoring) |

| ~1500, ~1480 | Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O asymmetric stretching |

| ~1040 | Strong | Aryl-O symmetric stretching |

| ~850 | Strong | C-Cl stretching |

| ~800 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

The IR spectrum will be characterized by the presence of two distinct N-H stretching bands in the 3450-3250 cm⁻¹ region, which is a hallmark of a primary amine. The aromatic C=C stretching bands and the strong aryl-O stretching bands are characteristic of the benzodioxole ring system. The presence of the chlorine atom is expected to give rise to a C-Cl stretching band in the fingerprint region.

Experimental Protocol for FTIR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR sample analysis.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

-

Background Spectrum:

-

With the clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small amount of this compound powder onto the center of the ATR crystal.

-

Lower the pressure arm to apply consistent pressure on the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

A specific mass spectrum for this compound was not found in the performed searches. However, the expected mass spectrum can be predicted based on the molecular formula and the known fragmentation patterns of related compounds.[12][14]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 171/173 | High | [M]⁺ (Molecular ion) |

| 136 | Medium | [M - Cl]⁺ |

| 142/144 | Medium | [M - CH₂O + H]⁺ |

| 106 | Medium | [M - Cl - CH₂O]⁺ |

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 171. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺ at m/z 173 with an intensity of approximately one-third of the molecular ion peak is expected. Common fragmentation pathways for aromatic amines and benzodioxoles include the loss of the chlorine atom, and fragmentation of the dioxole ring.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Workflow for GC-MS Analysis

Caption: Workflow for UV-Vis analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare an accurate stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8 AU.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data and analytical methodologies for this compound. While experimental ¹H NMR data is available, further experimental work is required to definitively record the ¹³C NMR, IR, Mass, and UV-Vis spectra of this compound. The predicted spectral characteristics and comparative data from related molecules presented herein offer a strong foundation for its identification and characterization. The detailed experimental protocols provide practical guidance for researchers working with this important chemical intermediate. Adherence to these analytical principles will ensure the quality and reliability of data in any scientific investigation involving this compound.

References

-

Biological Magnetic Resonance Bank. (n.d.). bmse012088 this compound at BMRB. Retrieved January 12, 2026, from [Link]

- Artyukhov, V. Y., Morev, A. V., & Morozova, Y. P. (2003). Spectral and Luminescent Properties of Chlorine-Substituted Derivatives of Aniline. Journal of Applied Spectroscopy, 70, 699–704.

-

PubChem. (n.d.). 3-Chloroaniline. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Aniline, N-benzylidene-p-chloro-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). About BMRB. Retrieved January 12, 2026, from [Link]

- Ulrich, E. L., Akutsu, H., Doreleijers, J. F., Harano, Y., Ioannidis, Y. E., Lin, J., ... & Markley, J. L. (2008). BioMagResBank.

- Yadav, V. K., & Krishnan, L. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 735-742.

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 4(1), 97-118.

-

PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 1,3-Benzodioxol-5-amine. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 12, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved January 12, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Chemical shifts. Retrieved January 12, 2026, from [Link]

- Govindaraju, K., & Young, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

University of Oregon. (n.d.). 13C NMR Chemical Shift. Retrieved January 12, 2026, from [Link]

-

eGyanKosh. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved January 12, 2026, from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved January 12, 2026, from [Link]

- Nandiyanto, A. B. D., & Ragadhita, R. (2022). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 7(1), 113-126.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

- Singh, R. P., & Rai, S. B. (1994). Substitution and Solvent Effects on The UV Spectra of Chloro and Dichloroanilines. Asian Journal of Chemistry, 6(1), 115-119.

-

PubChem. (n.d.). 6-Chloro-1,3-benzodioxole-5-carboxylic acid. Retrieved January 12, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Biological Magnetic Resonance Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioMagResBank - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. scispace.com [scispace.com]

- 11. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. azooptics.com [azooptics.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 6-Chloro-1,3-benzodioxol-5-amine: Synthesis, Reactivity, and Applications

Abstract

6-Chloro-1,3-benzodioxol-5-amine is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a benzodioxole ring, a reactive amine group, and a strategically placed chlorine atom—makes it a valuable precursor for a wide range of complex molecules, particularly in the realm of pharmaceutical and agrochemical development. This technical guide provides an in-depth review of its chemical properties, presents a validated synthetic protocol, explores its reactivity, and highlights its applications as a key intermediate in the synthesis of bioactive compounds. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 6-Chlorobenzo[d][1]dioxol-5-amine, is a solid organic compound whose utility is defined by the interplay of its functional groups. The benzodioxole (or methylenedioxyphenyl) moiety is a common scaffold in numerous natural products and pharmacologically active molecules. The presence of the amine (NH2) group provides a nucleophilic handle for a vast array of chemical transformations, while the chloro (Cl) substituent modulates the electronic properties of the aromatic ring and can serve as a site for further modification or as a critical element for target binding.

A summary of its key physicochemical properties is presented below, compiled from authoritative chemical databases.[1][2]

| Property | Value |

| CAS Number | 76958-07-1[1][2] |

| Molecular Formula | C7H6ClNO2[1] |

| Molecular Weight | 171.58 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | C1OC2=C(O1)C=C(C(=C2)N)Cl[1] |

| InChI Key | BGIZUCQONQQINR-UHFFFAOYSA-N[1] |

| Boiling Point | 292.8°C at 760 mmHg (Predicted)[3] |

| Density | 1.494 g/cm³ (Predicted)[3] |

| XLogP3 | 1.7[1] |

Synthesis and Purification: A Validated Protocol

The most direct and industrially relevant synthetic route to this compound involves the reduction of its corresponding nitro precursor, 6-chloro-5-nitro-1,3-benzodioxole. This transformation is typically achieved with high efficiency via catalytic hydrogenation. The causality behind this choice lies in the chemoselectivity of catalysts like palladium on carbon (Pd/C), which readily reduce the aromatic nitro group without affecting the chloro substituent or the benzodioxole ring under controlled conditions.

The following protocol is a self-validating system, wherein the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and the final product's identity and purity confirmed by standard analytical techniques.

Experimental Protocol: Reduction of 6-Chloro-5-nitro-1,3-benzodioxole

Materials:

-

6-Chloro-5-nitro-1,3-benzodioxole

-

Palladium on Carbon (10% Pd, 50% wet)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 6-chloro-5-nitro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as methanol or ethanol (10-15 mL per gram of starting material).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (1-5 mol %) to the solution. Expert Insight: The catalyst is pyrophoric; handle it under an inert atmosphere or as a wet slurry to prevent ignition.

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as determined by equipment) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting material is fully consumed. The disappearance of the nitro compound spot and the appearance of the amine product (which may be visualized with a UV lamp or an appropriate stain) indicates completion. Hydrogen uptake will also cease.

-

Work-up and Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethyl acetate) to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity at this stage but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Advanced Synthesis

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules, where its substructure contributes to the desired biological activity.

Precursor to Kinase Inhibitors

The benzodioxole scaffold is present in several kinase inhibitors. For instance, derivatives of N-(1,3-benzodioxol-yl)quinazolines have been developed as potent and selective inhibitors of enzymes like c-Src and Abl kinases, which are critical targets in oncology.[4] In the synthesis of these complex molecules, the amine group of a precursor like this compound serves as the key nucleophile for building the quinazoline core, often through a condensation reaction with a suitable electrophile. The chlorine atom can provide beneficial electronic properties or engage in specific halogen bonding interactions within the kinase active site, enhancing potency and selectivity.[4]

Scaffold for Psychoactive Compounds

The 1,3-benzodioxole ring is a core feature of several classes of psychoactive substances. While this compound itself is not a controlled substance, it can be considered a potential precursor in the synthesis of designer drugs. For example, the amine could be elaborated into a phenethylamine side chain, a common feature in many psychoactive compounds. The N-benzylphenethylamine (NBOMe) series of potent serotonergic psychedelics sometimes incorporates a benzodioxole ring in their structure.[5] It is imperative that researchers are aware of the potential for misuse and adhere strictly to all legal and ethical guidelines when working with such compounds.

Building Block for Agrochemicals

Beyond pharmaceuticals, the 1,3-benzodioxole moiety is found in various agrochemicals. Recently, N-(benzo[d][1]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been designed and synthesized as potent agonists for the auxin receptor TIR1, acting as effective root growth promoters.[6] The synthesis of these compounds involves the acylation of the amine group of a benzodioxol-5-amine precursor with a suitable acid chloride, demonstrating another primary mode of its reactivity.[6]

Role as a Key Intermediate

Sources

- 1. This compound | C7H6ClNO2 | CID 6484116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 76958-07-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 25-NB - Wikipedia [en.wikipedia.org]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 6-Chloro-1,3-benzodioxol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3-benzodioxol-5-amine is a substituted aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique scaffold, combining the benzodioxole moiety with a chlorinated aniline, offers a versatile platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors.[1] The benzodioxole group is prevalent in numerous natural products and pharmacologically active compounds, often contributing to favorable pharmacokinetic properties.[2] The strategic placement of the chloro and amine substituents on this core structure provides key reactive handles for molecular elaboration and can significantly influence the biological activity and selectivity of the resulting drug candidates.

This guide provides a comprehensive overview of the safety and handling of this compound, tailored for professionals in research and development. It moves beyond a standard safety data sheet to offer insights into the rationale behind safety protocols, potential hazards based on structural analogy, and best practices for its use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental work.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| Molecular Weight | 171.58 g/mol | [3] |

| CAS Number | 76958-07-1 | [3] |

| Appearance | Not explicitly stated, likely a solid | - |

| Boiling Point | 292.8 °C at 760 mmHg (Predicted) | [3] |

| Melting Point | Not available | - |

| Density | 1.494 g/cm³ (Predicted) | [3] |

| Solubility | Not available | - |

| Flash Point | 130.9 °C (Predicted) | [3] |

Toxicological Profile: An Evidence-Based Assessment

Direct toxicological data for this compound is largely unavailable in public databases and safety data sheets. In such instances, a precautionary approach informed by the toxicological profiles of structurally related compounds is essential for risk assessment. The structure of this compound contains two key toxicophores: a chloroaniline moiety and a benzodioxole ring system.

Chloroaniline Moiety: Potential for Hematotoxicity and Genotoxicity

The presence of the chloroaniline substructure is a primary driver of potential toxicity. Chloroanilines, as a class, are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4] This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening hypoxia. Studies on chloroaniline isomers have demonstrated that they are hematotoxic in both rats and mice, causing an increase in methemoglobin concentrations and secondary anemia.[5]

Furthermore, certain chloroaniline isomers have shown evidence of genotoxicity. In particular, p-chloroaniline has been found to be mutagenic in various assays.[5] While the genotoxic potential of other isomers is less consistent, the potential for mutagenicity should be considered a significant hazard when handling any chloroaniline derivative.[5][6]

Benzodioxole Moiety: Metabolic Interactions

The 1,3-benzodioxole (methylenedioxyphenyl) group is known to interact with cytochrome P450 enzymes. This interaction can lead to the inhibition of these metabolic enzymes, which can affect the metabolism of other co-administered compounds.[2] While this property can be exploited in drug design to enhance the pharmacokinetic profile of a drug, it also necessitates careful consideration of potential drug-drug interactions during preclinical and clinical development. Some benzodioxole derivatives have also been investigated for their cytotoxic activity against various cancer cell lines.[7][8]

In the absence of specific data, it is prudent to handle this compound as a substance with the potential for:

-

Acute toxicity if swallowed, inhaled, or in contact with skin.

-

Hematotoxicity , specifically the induction of methemoglobinemia.

-

Genotoxicity and potential carcinogenicity .

-

Skin and eye irritation .

Safe Handling and Personal Protective Equipment (PPE)

A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are based on the potential hazards identified and represent best practices for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations with a higher risk of splashes.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for handling larger quantities or for extended procedures.

-

Lab Coat: A flame-resistant lab coat that is fully buttoned should be worn at all times in the laboratory.

-

Full-length pants and closed-toe shoes are required to ensure complete skin coverage.

-

-

Respiratory Protection: In situations where the generation of dust or aerosols cannot be fully controlled within a fume hood, a properly fitted air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: PPE protocol for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

-

Light Sensitivity: While not explicitly stated, it is good practice to protect from light, as many aromatic amines can be light-sensitive.

Emergency Procedures

Spills

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.

-

Ventilate: Ensure the area is well-ventilated. If the spill is contained within a fume hood, keep the hood running.

-

Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

-

Containment and Cleanup: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontamination: Thoroughly clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.

-

Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office immediately.

First Aid

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: Emergency response workflow for incidents involving this compound.

Disposal

All waste containing this compound, including contaminated lab supplies and cleaning materials, must be treated as hazardous waste.

-

Waste Identification: Segregate solid and liquid waste into dedicated, clearly labeled, and sealed containers.

-

Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

-

Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical in standard laboratory trash or down the drain.

Application in Drug Discovery and Development

This compound is a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The quinazoline scaffold, often constructed using aniline derivatives, is a privileged structure in this field.

A notable example of a drug candidate that incorporates a very similar structural motif is Saracatinib (AZD0530) , a dual-specific c-Src/Abl kinase inhibitor.[1] The core of Saracatinib features an N-(5-chloro-1,3-benzodioxol-4-yl) quinazolin-4-amine structure. This highlights the utility of the this compound scaffold in providing a key pharmacophoric element for binding to the ATP-binding site of kinases. The chloro-substituent can engage in halogen bonding, enhancing binding affinity, while the benzodioxole moiety can occupy hydrophobic pockets within the kinase domain and improve pharmacokinetic properties.

The amine functionality of this compound is a key reactive site for building more complex molecules, often through reactions such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds with various aryl and heteroaryl halides.[9][10][11]

Caption: Role of this compound in drug discovery.

Synthetic and Analytical Considerations

Proposed Synthesis

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating amine group and the electron-withdrawing chloro group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be diagnostic of the substitution pattern.[12][13]

-

NMR data for this compound is available in the Biological Magnetic Resonance Bank (BMRB) under entry bmse012088.[14]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring reaction progress during its synthesis.[5][15][16][17] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer or acid modifier like formic acid) is a common starting point for method development. Detection is typically achieved using a UV detector.

-

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex molecular targets in drug discovery. However, the lack of direct toxicological data necessitates a cautious and informed approach to its handling. By understanding the potential hazards associated with its structural components, particularly the chloroaniline moiety, and by adhering to stringent safety protocols, researchers can safely utilize this compound in their work. This guide provides a framework for risk assessment and safe handling, emphasizing the importance of engineering controls, appropriate personal protective equipment, and emergency preparedness. As with any chemical for which comprehensive safety data is not yet available, treating this compound with a high degree of caution is the most responsible course of action.

References

-

National Toxicology Program. (2002). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

-

Biological Magnetic Resonance Bank. bmse012088 this compound. [Link]

-

Miriam, C., & Williams, G. M. (1981). The genotoxicity of 4,4'-methylenebis-2-chloroaniline in rat, mouse, and hamster hepatocytes. Toxicology and Applied Pharmacology, 58(2), 231-235. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Khaligh, A. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Liquid Chromatography & Related Technologies, 37(13), 1863-1876. [Link]

-

Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography A, 137(2), 305-314. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

PubChem. This compound. [Link]

-

de F. M. de A. Melo, J., de L. G. de A. Leitao, A., de A. Barbosa-Filho, J. M., & de S. L. e Silva, E. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-558. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Hennequin, L. F., Allen, J., B-Rauwers, M., Cal-Montfort, A., D'Andrea, G., E-Rath, G., ... & Wedge, S. R. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488. [Link]

-

Al-Warhi, T., Sabt, A., El-Gamal, M., Anbar, A., Al-Massarani, S., El-Gamal, A., ... & Abdel-Maksoud, M. S. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Molecules, 25(18), 4188. [Link]

-

Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., ... & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1, 3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894101. [Link]

-

Sun, H., Tawa, G., & Wallqvist, A. (2012). Scaffold hopping in drug discovery. Journal of chemical information and modeling, 52(3), 715-726. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Zhang, L., Jiang, G., Yao, W., Zhang, Y., & Guo, X. (2022). 1, 3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]

-

Imai, K., & Ueji, S. I. (2018). 13C NMR Spectroscopic Studies of Intra-and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 19(11), 3364. [Link]

-

Micale, N., Zappalà, M., Grasso, S., & Menniti, I. (2002). Synthesis and antitumor activity of 1, 3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H6ClNO2 | CID 6484116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. helixchrom.com [helixchrom.com]

- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. mdpi.com [mdpi.com]

- 14. bmse012088 this compound at BMRB [bmrb.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 6-Chloro-1,3-benzodioxol-5-amine

Abstract

6-Chloro-1,3-benzodioxol-5-amine is a key substituted aniline derivative increasingly recognized for its utility as a versatile building block in the synthesis of complex heterocyclic systems, particularly in the realm of drug discovery and development. Its unique electronic and steric profile, arising from the interplay of the electron-donating amine and methylenedioxy groups with the electron-withdrawing chloro substituent, dictates a nuanced reactivity profile. This guide provides an in-depth analysis of the chemical behavior of this compound, grounded in established synthetic transformations. We will explore the directing effects of its substituents in electrophilic aromatic substitution, the nucleophilic character of its amine functionality in coupling reactions, and provide detailed, field-proven protocols for its application in the synthesis of high-value molecules such as the kinase inhibitor Saracatinib (AZD0530). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical identifier CAS number 76958-07-1, is a crystalline solid with a molecular weight of 171.58 g/mol .[1][2] Its strategic importance in medicinal chemistry is underscored by its incorporation into complex molecular architectures designed to interact with biological targets. A prime example is its role as a key precursor in the synthesis of Saracatinib (AZD0530), a potent dual-specific c-Src/Abl kinase inhibitor that has been evaluated in clinical trials for various cancers.[3] The benzodioxole moiety is a common scaffold in biologically active compounds, and the specific substitution pattern of this amine provides a unique entry point for further molecular elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 76958-07-1 | [1][2] |

| Appearance | Solid | [4] |

| XLogP3 | 1.7 | [1] |

The Electronic Landscape: Understanding Substituent Effects

The reactivity of the aromatic core of this compound is governed by the cumulative electronic effects of its three substituents: the amino group (-NH₂), the chloro group (-Cl), and the 1,3-benzodioxole ring system.

-

Amino Group (-NH₂): The amine is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[5][6] Its lone pair of electrons can be delocalized into the aromatic ring through resonance, significantly increasing the ring's nucleophilicity.[6]

-

1,3-Benzodioxole Ring: The ether-like oxygens of the methylenedioxy bridge also donate electron density to the aromatic ring via resonance, further activating it towards electrophilic attack and directing substitution to the available ortho and para positions.

-

Chloro Group (-Cl): The chloro substituent exerts a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, which deactivates the ring.[7] However, it also possesses lone pairs of electrons that can be donated to the ring through resonance, directing electrophilic attack to the ortho and para positions.[3] In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation but with ortho, para directionality.[3]

The interplay of these groups suggests that the aromatic ring of this compound is highly activated, with a complex directing landscape. The powerful activating and directing effects of the amine and methylenedioxy groups are likely to dominate over the deactivating, yet ortho, para-directing, influence of the chlorine atom.

Figure 1: A diagram illustrating the electronic contributions of the substituents on the reactivity of this compound.

Reactivity of the Amine Functional Group

The primary amine of this compound is a key site for synthetic transformations, primarily acting as a nucleophile.

Nucleophilic Aromatic Substitution: The Gateway to Quinazolines

A well-documented and highly significant reaction of this compound is its participation in nucleophilic aromatic substitution (SNAᵣ) to form complex heterocyclic structures. This is exemplified in the synthesis of the kinase inhibitor Saracatinib (AZD0530).[3] In this synthesis, the amine acts as a nucleophile, displacing a chlorine atom from a substituted quinazoline ring.

Experimental Protocol: Synthesis of N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (Saracatinib) [3]

-

Materials:

-

4,5-Dichloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline

-

This compound

-

Isopropanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

-

Procedure:

-

A mixture of 4,5-dichloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol is prepared.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated at reflux for an extended period (e.g., 24-48 hours), with reaction progress monitored by a suitable analytical technique such as HPLC or TLC.

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration, followed by purification techniques such as recrystallization or column chromatography.

-

Causality of Experimental Choices:

-

Solvent: Isopropanol is a polar protic solvent that can facilitate the SNAᵣ reaction by stabilizing the charged intermediates (Meisenheimer complex). Its relatively high boiling point allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

-

Catalyst: The addition of a catalytic amount of strong acid (HCl) protonates the quinazoline ring, making it more electron-deficient and thus more susceptible to nucleophilic attack by the amine.

-

Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the more complex and valuable dichloroquinazoline starting material.

Figure 2: Workflow for the synthesis of Saracatinib (AZD0530) from this compound.

Amide Bond Formation (Acylation)

The amine group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in organic synthesis for protecting the amine group or for building more complex molecular scaffolds.

General Protocol for Acylation:

-

Materials:

-

This compound

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride)

-

Aprotic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and a base (1.1-1.5 eq) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen).

-